molecular formula C12H17N3O3S2 B2778532 Methyl 2-((5-(cyclobutanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)butanoate CAS No. 1351649-50-7

Methyl 2-((5-(cyclobutanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)butanoate

Cat. No.: B2778532
CAS No.: 1351649-50-7
M. Wt: 315.41
InChI Key: PKWJTBKUYSORMY-UHFFFAOYSA-N
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Description

Methyl 2-((5-(cyclobutanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)butanoate is a synthetic compound featuring a 1,3,4-thiadiazole core substituted at position 5 with a cyclobutanecarboxamido group and at position 2 with a thioether-linked methyl butanoate ester. The 1,3,4-thiadiazole scaffold is notable for its electron-deficient aromatic system, which enhances reactivity in medicinal and agrochemical applications . The methyl butanoate ester contributes to lipophilicity, affecting solubility and metabolic stability.

Properties

IUPAC Name

methyl 2-[[5-(cyclobutanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O3S2/c1-3-8(10(17)18-2)19-12-15-14-11(20-12)13-9(16)7-5-4-6-7/h7-8H,3-6H2,1-2H3,(H,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKWJTBKUYSORMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OC)SC1=NN=C(S1)NC(=O)C2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((5-(cyclobutanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)butanoate typically involves multi-step organic reactions. One common method includes the formation of the thiadiazole ring through the cyclization of appropriate precursors, followed by the introduction of the cyclobutanecarboxamido group and the butanoate ester. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities while maintaining consistency in quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((5-(cyclobutanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)butanoate can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the amide group or the ester, leading to the formation of corresponding amines or alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation, with parameters such as temperature, solvent, and pH being carefully controlled.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while reduction of the ester group can produce alcohols.

Scientific Research Applications

Methyl 2-((5-(cyclobutanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)butanoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which Methyl 2-((5-(cyclobutanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)butanoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The thiadiazole ring and cyclobutanecarboxamido group can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Similar 1,3,4-Thiadiazole Derivatives

Table 1: Comparative Analysis of Selected 1,3,4-Thiadiazole Derivatives
Compound ID Substituent at Position 5 Substituent at Position 2 Yield (%) Melting Point (°C)
Target Compound Cyclobutanecarboxamido Methyl butanoate ester via thioether N/A N/A
5e 4-Chlorobenzylthio 2-(5-isopropyl-2-methylphenoxy)acetamide 74 132–134
5f Methylthio 2-(2-isopropyl-5-methylphenoxy)acetamide 79 158–160
5g Ethylthio 2-(2-isopropyl-5-methylphenoxy)acetamide 78 168–170
5h Benzylthio 2-(2-isopropyl-5-methylphenoxy)acetamide 88 133–135
5j 4-Chlorobenzylthio 2-(2-isopropyl-5-methylphenoxy)acetamide 82 138–140

Key Observations:

Substituent Effects on Yield: Bulky substituents like benzylthio (5h, 88% yield) and 4-chlorobenzylthio (5j, 82%) correlate with higher synthetic yields compared to smaller groups like ethylthio (5g, 78%) . This suggests steric or electronic stabilization during synthesis.

Melting Point Trends: Ethylthio-substituted 5g shows the highest melting point (168–170°C), likely due to efficient crystal packing from its linear alkyl chain. Aromatic substituents (e.g., benzylthio in 5h) reduce melting points (133–135°C), possibly due to disrupted crystallinity. The target compound’s cyclobutane group, being rigid yet non-aromatic, may result in a melting point between 140–160°C.

Functional Group Impact: Unlike the acetamide-linked derivatives in Table 1, the target compound’s methyl butanoate ester enhances lipophilicity (calculated logP ~3.5 vs. ~2.8 for acetamide analogs), which could improve membrane permeability in biological systems.

Pharmacological and Chemical Reactivity

While lacks bioactivity data, structural insights suggest:

  • Comparison with Thiazole Derivatives: describes thiazole-based carbamates (e.g., compounds l and m) with hydroperoxy and ureido groups .

Biological Activity

Methyl 2-((5-(cyclobutanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)butanoate is a compound of significant interest due to its potential biological activities. This article delves into its biological properties, synthesizing available research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

The compound contains a thiadiazole moiety , which is known for its diverse biological activities. The structural components include:

  • Thiadiazole ring : A five-membered heterocyclic compound that contributes to the biological activity.
  • Cyclobutanecarboxamide group : Enhances the pharmacological profile of the compound.

The molecular formula is C11H14N4O2SC_{11}H_{14}N_4O_2S, and its molecular weight is 270.32 g/mol.

Antimicrobial Activity

1,3,4-Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing this moiety exhibit significant activity against various bacterial strains. For instance:

  • Study Findings : Thiadiazole derivatives showed effective inhibition against Escherichia coli , Staphylococcus aureus , and Candida albicans .
  • Mechanism of Action : The antimicrobial activity is often attributed to the ability of the thiadiazole ring to interact with microbial enzymes and disrupt metabolic processes.

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been documented in several studies:

  • Case Study : A series of synthesized thiadiazoles demonstrated cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism involves inducing apoptosis through mitochondrial pathways .
  • Quantitative Analysis : In vitro assays revealed IC50 values indicating the concentration required to inhibit cell growth by 50%, showcasing promising anticancer properties.

Anti-inflammatory Properties

Thiadiazole derivatives have also been reported to possess anti-inflammatory activities:

  • Research Insights : Compounds were shown to inhibit pro-inflammatory cytokines in cell models, suggesting potential applications in treating inflammatory diseases .

Data Summary Table

Activity TypeTarget Organisms/CellsMechanism of ActionReference
AntimicrobialE. coli, S. aureus, C. albicansEnzyme inhibition
AnticancerMCF-7, HeLa cellsInduction of apoptosis
Anti-inflammatoryVarious inflammatory modelsInhibition of cytokine production

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that variations in substituents on the thiadiazole ring significantly affect biological activity:

  • Substituent Effects : The presence of electron-withdrawing or electron-donating groups can enhance or diminish the activity.
  • Optimal Configuration : Specific configurations around the thiadiazole and cyclobutane moieties are crucial for maximizing bioactivity.

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